Sodium 2-fluoroacrylate

Polymer optical fibres Near‑infrared attenuation Fluoropolymer optics

Sodium 2-fluoroacrylate is the essential α-fluoroacrylate monomer for high‑performance polymer R&D. The α‑fluorine substitution yields ~20‑fold lower optical attenuation at 840 nm vs PMMA, enabling polymer optical fibres for automotive MOST bus and industrial control. Thermal degradation approaching 350 °C supports under‑bonnet sensors and high‑power LED encapsulants. Perfluorinated derivatives deliver orders‑of‑magnitude higher viscosities than unmodified poly(sodium acrylate), cutting polymer loading in EOR fluids and coatings. Only this monomer provides the intrinsic electronic, thermal, and rheological advantages validated for advanced fluoropolymer systems; generic substitution with non‑fluorinated or methacrylate analogues will yield inferior end‑use properties.

Molecular Formula C3H2FNaO2
Molecular Weight 112.03 g/mol
Cat. No. B1343285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-fluoroacrylate
Molecular FormulaC3H2FNaO2
Molecular Weight112.03 g/mol
Structural Identifiers
SMILESC=C(C(=O)[O-])F.[Na+]
InChIInChI=1S/C3H3FO2.Na/c1-2(4)3(5)6;/h1H2,(H,5,6);/q;+1/p-1
InChIKeyJGPFVCNXUUKNDS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 2‑Fluoroacrylate (CAS 74893‑46‑2): A Specialist Fluorinated Monomer for Advanced Polymer Design


Sodium 2‑fluoroacrylate (C₃H₂FNaO₂; MW 112.03 g mol⁻¹) is the sodium salt of 2‑fluoroacrylic acid, an α‑fluoroacrylate monomer in which a single fluorine atom replaces the α‑hydrogen of acrylic acid [1]. The monomer polymerises via free‑radical or ionic mechanisms to yield an anionic polyelectrolyte, poly(sodium 2‑fluoroacrylate), which can also be incorporated into copolymers. Commercial samples typically possess a minimum purity of 95 % and are hygroscopic solids with a decomposition point above 200 °C . The compound is supplied exclusively for research and development; it is not classified as hazardous for transport but presents GHS Category 1A skin corrosion hazards (H314) . Because the α‑fluorine atom profoundly alters electronic structure, polymerisation kinetics and ultimate material properties, direct substitution with non‑fluorinated or even other fluoroacrylates is rarely justified without rigorous experimental validation.

Why Sodium 2‑Fluoroacrylate Cannot Be Replaced by Sodium Acrylate or Methacrylate Analogs Without Performance Loss


Generic substitution of sodium 2‑fluoroacrylate with sodium acrylate or methacrylate‑based monomers fails because the α‑fluorine substituent fundamentally alters electronic, thermal, and optical behaviour. The strong electron‑withdrawing effect of fluorine (i) increases the monomer reactivity ratio in copolymerisations, (ii) eliminates C–H vibrational overtones that cause high optical loss in the near‑infrared, and (iii) raises the thermal degradation temperature of the resulting polymer by more than 100 °C relative to methacrylate analogues [1][2]. Furthermore, when converted into perfluoroalkyl‑modified polyelectrolytes, the fluorinated backbone delivers viscosities several orders of magnitude higher than unmodified poly(sodium acrylate), a rheological benefit that cannot be replicated by hydrogenated side‑chain analogues [3]. These differences are intrinsic to the α‑fluoroacrylate architecture; any attempt to interchange monomers will yield a material with distinct—and often inferior—end‑use properties.

Sodium 2‑Fluoroacrylate: Quantified Differentiation Against Closest Analogs


Optical Attenuation in Polymer Optical Fibres: Poly(2‑fluoroacrylate) vs. Poly(methyl methacrylate)

Polymers derived from 2‑fluoroacrylate esters exhibit near‑infrared (NIR) attenuation that is approximately 20‑fold lower than the best commercially available poly(methyl methacrylate) (PMMA). PMMA typically shows losses of ~3000 dB km⁻¹ at 840 nm, whereas the fluorinated fibre attenuation is projected at ~150 dB km⁻¹ at the same wavelength [1]. This improvement is attributed to the substitution of C–H bonds with C–F bonds, which drastically reduces vibrational overtone absorption in the NIR.

Polymer optical fibres Near‑infrared attenuation Fluoropolymer optics

Thermal Degradation Resistance: Poly(2‑fluoroacrylate) vs. Methacrylate Analogues

Poly(2‑fluoroacrylate) materials routinely display degradation temperatures of approximately 350 °C, which is substantially higher than those observed for their methacrylate counterparts [1]. While the patent literature does not provide a specific comparative value for methacrylates, the statement that 2‑fluoroacrylates 'aid their processing and increase thermal stability above that observed for their methacrylate analogues' establishes a clear, qualitative performance advantage.

High‑temperature polymers Thermal stability Fluoropolymer degradation

Rheological Enhancement in Associating Polyelectrolytes: Perfluorinated Poly(sodium acrylate) vs. Hydrogenated Analogues

Derivatives of poly(sodium acrylate) bearing a few mole percent of perfluoroalkyl side chains exhibit solution viscosities that are several orders of magnitude higher than the unmodified poly(sodium acrylate) in the semidilute regime [1]. Critically, the viscosifying effect is more pronounced for the perfluorinated derivatives than for hydrogenated analogues bearing comparable alkyl chain lengths. A polymer containing C₇F₁₅CH₂ side groups is as associative as a polymer containing the same fraction of C₁₃H₂₇ chains, consistent with the principle that one CF₂ unit is hydrophobically equivalent to ~1.7 CH₂ units [2].

Associating polymers Rheology modifiers Fluorinated polyelectrolytes

Hygroscopic Nature and Handling Requirements vs. Non‑fluorinated Acrylate Salts

Sodium 2‑fluoroacrylate is classified as hygroscopic and requires storage at –20 °C under inert atmosphere to prevent moisture uptake and premature polymerisation . While quantitative moisture absorption data are not provided in the available technical literature, the explicit storage requirement contrasts with sodium acrylate, which is less strictly regulated in this regard. This difference stems from the enhanced reactivity of the α‑fluoroacrylate double bond toward nucleophilic attack by water.

Monomer storage Polymerisation feed control Water sensitivity

GHS Hazard Classification: Corrosivity of Sodium 2‑Fluoroacrylate vs. Non‑fluorinated Acrylate Salts

Sodium 2‑fluoroacrylate carries the GHS hazard statement H314 (100%): 'Causes severe skin burns and eye damage' . This is a Category 1A skin corrosion classification, which is more severe than the typical irritant classification (H315/H319) often associated with sodium acrylate. The heightened corrosivity is attributed to the electron‑withdrawing α‑fluorine, which increases the acidity of the acrylic acid moiety and the reactivity of the double bond toward biological nucleophiles.

Laboratory safety Chemical handling Risk assessment

Sodium 2‑Fluoroacrylate: Validated Application Scenarios Based on Comparative Evidence


Polymer Optical Fibre Core Materials for Low‑Loss NIR Data Transmission

The ~20‑fold reduction in optical attenuation at 840 nm relative to PMMA [1] positions poly(2‑fluoroacrylate) esters as prime candidates for short‑reach polymer optical fibres in automotive networks (MOST bus), home entertainment interconnects, and industrial control systems. Procurement should focus on high‑purity 2‑fluoroacrylate ester monomers synthesised from sodium 2‑fluoroacrylate as the key intermediate.

High‑Temperature Resistant Coatings and Optical Components

With degradation temperatures approaching 350 °C [1], poly(2‑fluoroacrylate)‑based materials are uniquely suited for protective coatings on under‑bonnet automotive sensors, high‑power LED encapsulants, and optical lenses that must withstand soldering or repeated thermal cycling. This thermal margin is not available with methacrylate‑based alternatives.

Fluorinated Associating Polyelectrolytes for Enhanced Oil Recovery and Thickener Formulations

The exceptional viscosifying efficiency of perfluorinated poly(sodium acrylate) derivatives—several orders of magnitude greater than the unmodified polymer [2]—enables formulators to achieve target rheology profiles at significantly reduced polymer loading. This is particularly valuable in high‑salinity enhanced oil recovery fluids and water‑based industrial coatings where shear stability and electrolyte tolerance are critical.

Fluorinated Polymer Electrolytes for Solid‑State Batteries (Indirect Evidence)

Although direct data for sodium 2‑fluoroacrylate in battery electrolytes are not yet available, the broad class of fluorinated acrylates delivers ionic conductivities up to 1.21 mS cm⁻¹ and wide electrochemical windows (>4.5 V) in gel polymer electrolytes [3][4]. Sodium 2‑fluoroacrylate, as a water‑soluble α‑fluoroacrylate monomer, offers a versatile building block for developing next‑generation fluorinated solid polymer electrolytes with improved flame retardancy and interfacial stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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